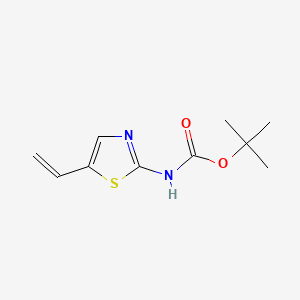
7-chloro-6-methoxy-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
7-chloro-6-methoxy-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their diverse biological activities and are widely studied for their potential therapeutic applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 7-chloro-6-methoxy-1H-indole typically involves the chlorination and methoxylation of indole derivatives. One common method includes the use of iron(III) chloride-mediated reactions with hydrazine hydrate in methanol at elevated temperatures . This method ensures the selective introduction of chlorine and methoxy groups at the desired positions on the indole ring.
Industrial Production Methods: Industrial production of this compound often employs large-scale organic synthesis techniques, utilizing readily available starting materials and efficient catalytic processes to achieve high yields and purity. The use of continuous flow reactors and automated synthesis platforms can further enhance the scalability and reproducibility of the production process .
化学反応の分析
Types of Reactions: 7-chloro-6-methoxy-1H-indole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding indole-2,3-diones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the compound into its corresponding indoline derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using concentrated nitric acid and sulfuric acid; sulfonation using fuming sulfuric acid.
Major Products Formed:
Oxidation: Indole-2,3-diones.
Reduction: Indoline derivatives.
Substitution: Nitro and sulfonyl derivatives.
科学的研究の応用
7-chloro-6-methoxy-1H-indole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and natural product analogs.
Biology: Studied for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes
作用機序
The mechanism of action of 7-chloro-6-methoxy-1H-indole involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
類似化合物との比較
1H-Indole-3-carbaldehyde: Known for its role in multicomponent reactions and synthesis of biologically active molecules.
6-Methoxyindole: Inhibits the chlorinating activity of myeloperoxidase and generation of hypochlorous acid.
7-Methoxyindole: Inhibits tobacco cell growth and can be partially reversed by indole and tryptophan.
Uniqueness: 7-chloro-6-methoxy-1H-indole stands out due to its unique substitution pattern, which imparts distinct chemical and biological properties. The presence of both chlorine and methoxy groups on the indole ring enhances its reactivity and potential for diverse applications in research and industry .
特性
CAS番号 |
1227604-21-8 |
|---|---|
分子式 |
C9H8ClNO |
分子量 |
181.619 |
IUPAC名 |
7-chloro-6-methoxy-1H-indole |
InChI |
InChI=1S/C9H8ClNO/c1-12-7-3-2-6-4-5-11-9(6)8(7)10/h2-5,11H,1H3 |
InChIキー |
BDRUOCVGMXUGKX-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C=CN2)Cl |
同義語 |
7-CHLORO-6-METHOXYINDOLE |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[4-(Piperidinocarbonyl)phenyl]benzonitrile](/img/structure/B572290.png)



![Methyl 8-(trifluoromethyl)imidazo[1,2-a]pyridine-2-carboxylate](/img/structure/B572295.png)

![ethyl 4-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridine-5-carboxylate](/img/structure/B572298.png)
![tert-Butyl 4-(2'-oxospiro[cyclopropane-1,3'-indolin]-1'-yl)piperidine-1-carboxylate](/img/structure/B572299.png)


